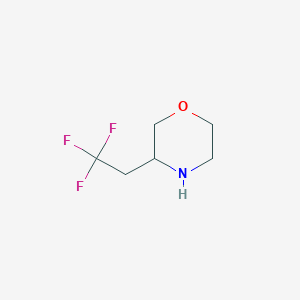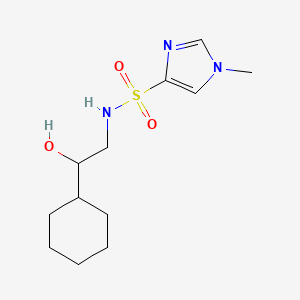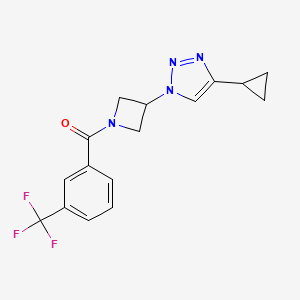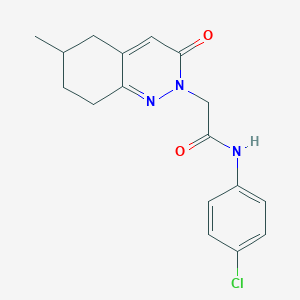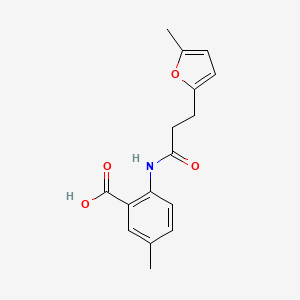
5-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the class of compounds it belongs to (e.g., alcohol, aldehyde, ketone, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry of the compound is also determined if applicable.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s reactivity, stability, and acidity or basicity may also be studied.Scientific Research Applications
Stress Tolerance in Plants
- Application : Benzoic acid derivatives, like salicylic acid and methyl salicylic acid, have been shown to induce multiple stress tolerance in plants, such as beans and tomatoes. This suggests potential applications in agriculture for enhancing plant resilience against environmental stresses (Senaratna et al., 2004).
Coordination Polymers
- Application : Derivatives of benzoic acid, such as the deprotonated form of 5-((3-carboxyphenoxy)methyl)benzene-1,3-dioic acid, have been used to synthesize coordination polymers. These materials exhibit interesting luminescent and magnetic properties, which could be explored for various technological applications (He et al., 2020).
Biosynthesis of Natural Products
- Application : The biosynthesis of natural products derived from 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a significant area of research. This process involves molecular genetics, chemical, and biochemical perspectives and has implications for the development of pharmaceuticals and biochemicals (Kang et al., 2012).
Corrosion Inhibition
- Application : Benzoic acid derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel surfaces in acidic environments. This has applications in materials science and engineering (Ammal et al., 2018).
Synthesis of Anti-Proliferative Agents
- Application : Certain benzoic acid derivatives have been synthesized and evaluated for their potential as anti-cancer agents. This research could contribute to the development of new treatments for cancer (Soni et al., 2015).
Antimicrobial and Anthelmintic Potential
- Application : Benzimidazolyl-benzoic acid derivatives have shown promising antimicrobial and anthelmintic activities, suggesting their potential use in medical and veterinary applications (Dahiya & Pathak, 2007).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact. Safety precautions and handling procedures are also usually provided.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
properties
IUPAC Name |
5-methyl-2-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-3-7-14(13(9-10)16(19)20)17-15(18)8-6-12-5-4-11(2)21-12/h3-5,7,9H,6,8H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMQBKRRCWIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

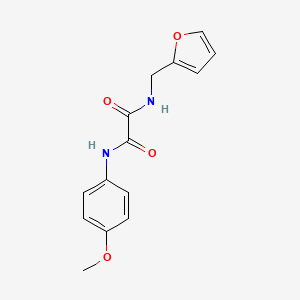
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide](/img/structure/B2734061.png)
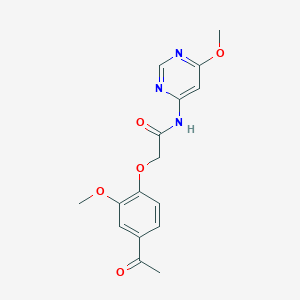
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2734066.png)
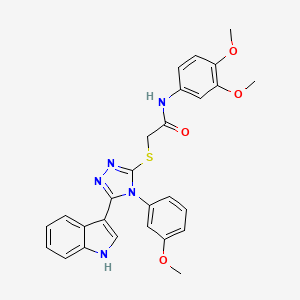
![N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2734068.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)
